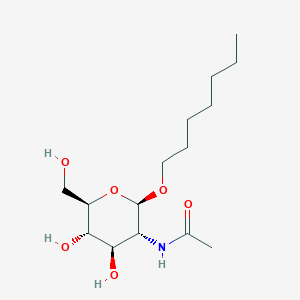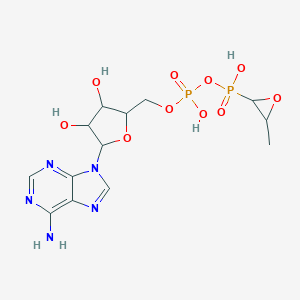
4-Nitro-1-naphthylamine
Descripción general
Descripción
4-Nitro-1-naphthylamine, also known as 1-amino-4-nitronaphthalene, is an organic compound with the molecular formula C₁₀H₈N₂O₂. It is a derivative of naphthalene, characterized by the presence of an amino group at the first position and a nitro group at the fourth position on the naphthalene ring. This compound is known for its distinctive golden-orange crystalline appearance and is used in various chemical and industrial applications .
Mecanismo De Acción
Target of Action
It’s known that this compound is a derivative of naphthylamine, which is often involved in various chemical reactions due to its aromatic amine group .
Mode of Action
It’s known that nitro compounds can undergo reduction reactions, which might play a role in its interaction with its targets .
Biochemical Pathways
The γ-glutamylated 1-Naphthylamine (1NA) is subsequently oxidized to 1,2-dihydroxynaphthalene, which is further degraded by the well-established pathway of naphthalene degradation via catechol . Enzymatic analysis showed that NpaA1 catalyzed conversion of various anilines and naphthylamine derivatives .
Pharmacokinetics
The compound’s molecular weight of 18818 suggests that it might have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
It’s known that nitro compounds can be reduced to amines, which might have various effects depending on the specific context .
Action Environment
The action, efficacy, and stability of 4-Nitro-1-naphthylamine can be influenced by various environmental factors. For instance, the compound’s melting point is 190-193 °C , suggesting that it’s stable under normal environmental conditions but can be affected by high temperatures.
Métodos De Preparación
4-Nitro-1-naphthylamine can be synthesized through several methods:
Nitration of α-naphthylamine: This involves the nitration of α-naphthylamine using nitric acid and sulfuric acid to introduce the nitro group at the fourth position.
Reduction of 4-nitro-1-nitronaphthalene: This method involves the reduction of 4-nitro-1-nitronaphthalene using reducing agents such as iron and hydrochloric acid.
Reaction of 4-chloro-1-nitronaphthalene with ammonia: This method involves the reaction of 4-chloro-1-nitronaphthalene with ammonia to replace the chlorine atom with an amino group.
Análisis De Reacciones Químicas
4-Nitro-1-naphthylamine undergoes various chemical reactions, including:
Aplicaciones Científicas De Investigación
4-Nitro-1-naphthylamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: It is used in the study of enzyme inhibition and as a substrate in various biochemical assays.
Industry: It is used in the production of rubber chemicals, antioxidants, and corrosion inhibitors.
Comparación Con Compuestos Similares
4-Nitro-1-naphthylamine can be compared with similar compounds such as:
1-Nitronaphthalene: Unlike this compound, 1-nitronaphthalene lacks an amino group, making it less reactive in nucleophilic substitution reactions.
4-Nitro-2-naphthylamine: This compound has the nitro group at the fourth position but the amino group at the second position, leading to different reactivity and applications.
1,4-Dinitronaphthalene: This compound has two nitro groups at the first and fourth positions, making it more reactive in reduction reactions compared to this compound.
This compound stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
4-nitronaphthalen-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c11-9-5-6-10(12(13)14)8-4-2-1-3-7(8)9/h1-6H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVPJPRYNQHAOPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60228263 | |
| Record name | 1-Naphthylamine, 4-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60228263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
776-34-1 | |
| Record name | 1-Amino-4-nitronaphthalene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=776-34-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Naphthylamine, 4-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000776341 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Nitro-1-naphthylamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=614 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Naphthylamine, 4-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60228263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-nitro-1-naphthylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.161 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features of 4-Nitro-1-naphthylamine?
A1: this compound consists of a naphthalene ring system with a nitro group (-NO2) substituted at the 4th position and an amino group (-NH2) at the 1st position. [, ]
Q2: What is the primary use of this compound in scientific research?
A2: this compound serves as a precursor for the synthesis of N-acetyl-4-nitro-1-naphthylamine. [] This derivative has shown significant potential as a spectral sensitizer for photosensitive polymers, particularly poly(vinyl cinnamate), which is important in photoresist technologies. [, , ]
Q3: Has this compound been investigated for its biological activity?
A4: While not directly explored in the provided research, this compound serves as a building block for thiazolidinone derivatives with potential antimicrobial properties. [] Researchers found that incorporating the nitro and naphthylamine groups into the thiazolidinone structure yielded compounds exhibiting activity against various bacterial and fungal strains. [] This finding suggests that this compound itself might possess inherent biological activity, but further research is needed to confirm this hypothesis.
Q4: Are there any studies on the excited-state dynamics of this compound?
A5: Yes, research using femtosecond fluorescence up-conversion and transient absorption techniques has investigated the excited-state dynamics of this compound in various solvents. [] The studies revealed that the molecule undergoes ultrafast fluorescence decay, indicating highly efficient S1 decay channels. [] Interestingly, the excited-state evolution showed strong solvent dependence, with different decay pathways observed in polar and nonpolar solvents. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[5,5,5-Trichloro-1,3-dihydroxy-3-(2,2,2-trichloroethyl)pentan-2-yl]phosphonic acid](/img/structure/B40131.png)



![2-Benzyl-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B40136.png)

![[(2R,3S,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-5-[4-[2-(4-nitrophenyl)ethoxy]-2-oxopyrimidin-1-yl]oxolan-3-yl] 2-(4-nitrophenyl)ethanesulfonate](/img/structure/B40138.png)



![2-[(2-Methylsulfanylethylamino)methyl]thieno[2,3-b]thiophene-5-sulfonamide](/img/structure/B40152.png)



